molecular formula C22H25N5OS B2609364 N-(pyridin-2-ylmethyl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)cyclohexanecarboxamide CAS No. 958585-75-6

N-(pyridin-2-ylmethyl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)cyclohexanecarboxamide

Cat. No.: B2609364
CAS No.: 958585-75-6
M. Wt: 407.54
InChI Key: KTGIUIVZULXCAA-UHFFFAOYSA-N
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Description

N-(pyridin-2-ylmethyl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C22H25N5OS and its molecular weight is 407.54. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Anticancer Properties

Compounds structurally related to N-(pyridin-2-ylmethyl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)cyclohexanecarboxamide have been synthesized and evaluated for their antibacterial and anticancer activities. These studies reveal that certain quinazoline and pyridone derivatives show potent activity against specific bacterial strains and tumor cell lines, indicating the potential for developing new therapeutic agents (Bondock & Gieman, 2015).

Antipsychotic Agents

Research into heterocyclic carboxamides, closely related to the query compound, has shown potential antipsychotic properties with significant binding affinity to dopamine D2 and serotonin 5-HT2 receptors. This research outlines a pathway for developing new treatments for psychiatric disorders by manipulating the chemical structure to enhance efficacy and reduce side effects (Norman et al., 1996).

Heterocyclic Synthesis

The compound could serve as a precursor or intermediate in the synthesis of various heterocyclic compounds. Studies have demonstrated methods for preparing pyrrolo- and isoindoloquinazolinones, indicating the versatility of quinazoline derivatives in generating diverse heterocyclic frameworks with potential biological activities (Sohår et al., 2004).

Synthesis of N-Hydroxy-4-oxoquinazoline Derivatives

N-Hydroxy-4-oxoquinazoline-2-carboxamide derivatives, which share a similar core structure with the compound of interest, have been synthesized and represent a novel class of cyclic hydroxamic acids. These compounds, including their pyrido- and thieno-substituted analogues, may have applications in medicinal chemistry and drug discovery (Bosch et al., 2011).

Anticancer Activity of Piperazine-2,6-dione Derivatives

The synthesis and evaluation of piperazine-2,6-dione derivatives for anticancer activity demonstrate the therapeutic potential of compounds containing cyclohexanecarboxamide and similar moieties. This research contributes to the development of novel anticancer agents with specific activity profiles against various cancer cell lines (Kumar et al., 2013).

Mechanism of Action

Target of Action

The primary target of N-(pyridin-2-ylmethyl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)cyclohexanecarboxamide, also known as CCG-33838, is the RhoA transcriptional signaling pathway . This pathway plays a crucial role in various cellular processes, including cell adhesion, migration, invasion, and survival .

Mode of Action

CCG-33838 acts downstream of Rho, blocking SRE.L-driven transcription stimulated by Gα 12 Q231L, Gα 13 Q226L, RhoA-G14V, and RhoC-G14V . It targets MKL/SRF-dependent transcriptional activation without altering DNA binding . This suggests that CCG-33838 interferes with the protein-protein interactions required for the transcriptional activity of the Rho pathway .

Biochemical Pathways

The RhoA transcriptional signaling pathway is the primary biochemical pathway affected by CCG-33838 . This pathway is involved in the regulation of gene expression and cellular functions. By inhibiting this pathway, CCG-33838 can disrupt the normal functioning of cells, particularly those involved in cancer progression .

Pharmacokinetics

The compound’s ability to inhibit the rhoa transcriptional signaling pathway suggests that it can effectively penetrate cells and interact with its target

Result of Action

CCG-33838 has shown promising results in inhibiting the growth of RhoC-overexpressing melanoma lines at nanomolar concentrations . It also selectively stimulates apoptosis of the metastasis-prone, RhoC-overexpressing melanoma cell line (A375M2) compared with the parental cell line (A375) . Moreover, CCG-33838 inhibited Rho-dependent invasion by PC-3 prostate cancer cells .

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5OS/c28-21(25-14-17-5-3-4-12-23-17)16-10-8-15(9-11-16)13-24-20-18-6-1-2-7-19(18)26-22(29)27-20/h1-7,12,15-16H,8-11,13-14H2,(H,25,28)(H2,24,26,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGIUIVZULXCAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CNC2=NC(=S)NC3=CC=CC=C32)C(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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